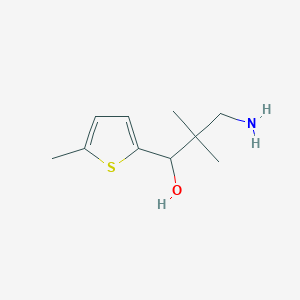3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol
CAS No.:
Cat. No.: VC17659012
Molecular Formula: C10H17NOS
Molecular Weight: 199.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17NOS |
|---|---|
| Molecular Weight | 199.32 g/mol |
| IUPAC Name | 3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C10H17NOS/c1-7-4-5-8(13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3 |
| Standard InChI Key | OSJCGZBARMFGSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)C(C(C)(C)CN)O |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol is CHNOS, with a molecular weight of 199.32 g/mol. Its IUPAC name reflects the substitution pattern: the hydroxyl group is attached to the propan-1-ol backbone, which bears two methyl groups at the 2-position and an amino group at the 3-position. The thiophene ring is substituted with a methyl group at the 5-position, distinguishing it from analogs such as 3-amino-2,2-dimethyl-1-(3-methylthiophen-2-yl)propan-1-ol (PubChem CID: 79138701) .
Key Structural Features:
-
Thiophene Ring: A five-membered aromatic heterocycle with sulfur at the 1-position and a methyl group at the 5-position.
-
Hydroxyl Group: Positioned at the terminal carbon of the propanol chain.
-
Amino Group: Located at the 3-position of the propane backbone, enabling hydrogen bonding and basicity.
-
Steric Hindrance: The 2,2-dimethyl configuration introduces steric effects that influence reactivity and conformation.
Synthesis and Optimization Strategies
While no direct synthesis route for 3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol is documented, analogous compounds provide insight into plausible methodologies. For example, the synthesis of 3-amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol involves Grignard reactions followed by amination and hydroxylation steps. A hypothetical route for the target compound could involve:
-
Thiophene Functionalization:
Introduction of the methyl group at the 5-position via Friedel-Crafts alkylation or cross-coupling reactions. -
Propanol Backbone Assembly:
-
Step 1: Reaction of 5-methylthiophene-2-carbaldehyde with a Grignard reagent (e.g., (CH)CHMgBr) to form a secondary alcohol.
-
Step 2: Reductive amination or nucleophilic substitution to introduce the amino group.
-
Critical Parameters:
-
Solvent Selection: Protic solvents like 2-propanol or water are preferred for diastereomeric salt formation in chiral resolutions .
-
Catalysis: Transition-metal catalysts (e.g., Pd, Ni) may enhance regioselectivity in thiophene functionalization .
Physicochemical Properties
Data extrapolated from structurally related compounds suggest the following properties:
The low LogP value indicates moderate hydrophilicity, likely due to the hydroxyl and amino groups. The flash point is estimated at 62–70°C, necessitating cautious handling under high-temperature conditions .
Reactivity and Functional Group Interactions
The compound’s reactivity is governed by its functional groups:
Amino Group
-
Basicity: The primary amine (pKa ~10–11) can participate in acid-base reactions, forming salts with carboxylic acids or sulfonic acids .
-
Nucleophilic Substitution: Reacts with electrophiles (e.g., alkyl halides, acyl chlorides).
Hydroxyl Group
-
Hydrogen Bonding: Enhances solubility and influences crystal packing.
-
Oxidation: Susceptible to oxidation to ketones under strong oxidizing conditions.
Thiophene Ring
-
Electrophilic Substitution: The electron-rich thiophene undergoes sulfonation, nitration, or halogenation at the 4- or 5-positions .
-
π–π Stacking: Interactions with aromatic residues in biological targets (e.g., enzymes, receptors) .
Applications in Medicinal Chemistry
Structural analogs of this compound exhibit antidepressant and neuropharmacological activity. For instance, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol demonstrated serotonin-norepinephrine reuptake inhibition in preclinical studies, akin to duloxetine . Key applications include:
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
-
The branched alkylamine chain mimics the pharmacophore of duloxetine, a known SNRI .
-
In silico docking studies suggest high affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) .
Antibacterial Agents
-
Thiophene derivatives exhibit activity against Gram-positive bacteria via membrane disruption.
Comparative Analysis with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume